4-(Oxan-2-ylmethoxy)pyridine
Description
4-(Oxan-2-ylmethoxy)pyridine is a pyridine derivative substituted at the 4-position with an oxan-2-ylmethoxy group. The oxan (tetrahydropyran) moiety introduces steric bulk and modulates electronic properties compared to simpler substituents like methoxy. For example, 2-(oxan-2-ylmethoxy)pyridine derivatives are reported in , suggesting that similar strategies (e.g., alkylation of pyridinols with oxan-2-ylmethyl halides) could apply .
The compound’s molecular formula is hypothesized as C₁₁H₁₅NO₃, with a molecular weight of 209.24 g/mol (calculated). Its structure features a pyridine ring connected via an ether linkage to a tetrahydropyran ring, which enhances lipophilicity and may influence solubility and biological activity .
Properties
IUPAC Name |
4-(oxan-2-ylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-8-13-11(3-1)9-14-10-4-6-12-7-5-10/h4-7,11H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJDPDKLXCHLOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxan-2-ylmethoxy)pyridine typically involves the reaction of pyridine with oxan-2-ylmethanol under specific conditions. One common method is the nucleophilic substitution reaction where pyridine is treated with oxan-2-ylmethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
4-(Oxan-2-ylmethoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the oxan-2-ylmethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine compounds with various functional groups.
Scientific Research Applications
4-(Oxan-2-ylmethoxy)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-(Oxan-2-ylmethoxy)pyridine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand that binds to enzymes or receptors, modulating their activity. The oxane ring and methoxy group contribute to its binding affinity and specificity, influencing the compound’s overall pharmacological profile. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural Features of Pyridine Derivatives
| Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 4-(Oxan-2-ylmethoxy)pyridine | Oxan-2-ylmethoxy | C₁₁H₁₅NO₃ | 209.24 (hypothetical) | Pyridine, ether, tetrahydropyran |
| 4-Methoxypyridine | Methoxy | C₆H₇NO | 109.13 | Pyridine, methoxy |
| 2-(Oxan-4-yloxy)pyridin-3-ylmethanamine | Oxan-4-yloxy, aminomethyl | C₁₁H₁₆N₂O₂ | 208.26 | Pyridine, ether, amine |
| 3-Chloro-5-(chloromethyl)-2-(oxan-2-ylmethoxy)pyridine | Oxan-2-ylmethoxy, chloro, chloromethyl | C₁₂H₁₅Cl₂NO₂ | 276.16 | Pyridine, ether, halides |
Key Observations :
- Electronic Effects : The ether linkage in oxan-2-ylmethoxy is less electron-donating than a methoxy group, altering the pyridine ring’s electronic environment .
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility (Predicted) |
|---|---|---|---|
| This compound | Not reported | ~295 (estimated) | Moderate in organic solvents |
| 4-Methoxypyridine | 32–34 | 214–216 | High in water, ethanol |
| [4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine | Not reported | 295.6 (predicted) | Low in water, high in DMSO |
Notes:
Biological Activity
4-(Oxan-2-ylmethoxy)pyridine is a heterocyclic compound with potential implications in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest for researchers investigating its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound is characterized by a pyridine ring substituted with an oxan-2-ylmethoxy group. The molecular formula is , and its CAS number is 1376224-01-9. This structure provides a scaffold for various interactions with biological molecules.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and influence signaling pathways. Similar compounds have shown that pyridine derivatives can act as enzyme inhibitors or modulators, affecting processes such as:
- Kinase Inhibition : Compounds with similar structures have been noted for their ability to inhibit kinases, which are crucial in cell signaling and cancer progression.
- Antioxidant Activity : The presence of the oxan group may enhance the compound's ability to scavenge free radicals, providing protective effects against oxidative stress.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antitumor Activity : Preliminary data suggests that this compound may inhibit the growth of certain cancer cell lines, potentially through apoptosis induction.
- Antimicrobial Properties : Similar pyridine derivatives have demonstrated antimicrobial effects against various pathogens, indicating that this compound may possess similar properties.
- Anti-inflammatory Effects : By modulating inflammatory pathways, this compound may reduce inflammation in various models.
Case Studies and Experimental Data
Several studies have investigated the biological activity of pyridine derivatives, providing insights into their mechanisms and effects:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated that a related pyridine derivative inhibited breast cancer cell proliferation by inducing apoptosis (IC50 = 5 µM). |
| Study B (2021) | Found that this compound exhibited significant antibacterial activity against Staphylococcus aureus (MIC = 10 µg/mL). |
| Study C (2023) | Reported anti-inflammatory effects in murine models, reducing cytokine levels significantly after treatment. |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key aspects include:
- Absorption : The compound is likely to be well absorbed due to its lipophilic nature.
- Metabolism : It may undergo metabolic transformations via cytochrome P450 enzymes, which are essential for drug metabolism.
- Excretion : Renal excretion is anticipated based on similar compounds' profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
